molecular formula C7H7N3O B7980253 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol

7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol

Cat. No.: B7980253
M. Wt: 149.15 g/mol
InChI Key: BMVWTCXCUPEXEA-UHFFFAOYSA-N
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Description

7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol: is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a methanol group attached at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the methanol group. One common method involves the use of a Cu-catalyzed coupling reaction. For instance, starting from 5-bromo-2,4-dichloropyrimidine, a series of steps including N-alkylation, Sonogashira coupling, and cyclization can be employed to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Substitution: The pyrrolo[2,3-d]pyrimidine core can undergo substitution reactions, particularly at positions that are activated by electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.

    Substitution: Halogenation can be achieved using reagents like NBS (N-Bromosuccinimide) under light or heat.

Major Products:

    Oxidation: The major products would be the corresponding aldehyde or carboxylic acid derivatives.

    Substitution: Depending on the substituent introduced, various halogenated or alkylated derivatives can be formed.

Comparison with Similar Compounds

Uniqueness: 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which can be further modified to introduce a variety of functional groups. This versatility makes it a valuable building block in synthetic chemistry and drug development .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-3-5-1-9-7-6(5)2-8-4-10-7/h1-2,4,11H,3H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVWTCXCUPEXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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